2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C21H24N2OS3 and a molecular weight of 416.63 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-tert-butylbenzyl chloride and 4-methoxybenzyl chloride with thiourea under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
2-[(4-Tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and methoxybenzyl groups enhances its stability and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H24N2OS3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C21H24N2OS3/c1-21(2,3)17-9-5-15(6-10-17)13-25-19-22-23-20(27-19)26-14-16-7-11-18(24-4)12-8-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
COEBNXSXONQDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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